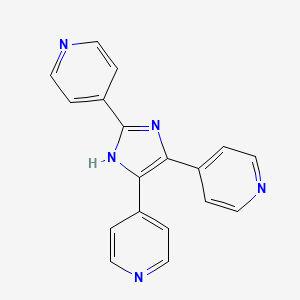

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Description

BenchChem offers high-quality 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOAHXHOXMAHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, a multidentate N-heterocyclic ligand, has emerged as a significant building block in the fields of coordination chemistry and materials science. Its rigid, planar structure, coupled with multiple pyridine nitrogen donor sites, makes it an exceptional candidate for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The unique electronic properties and the ability of the imidazole core to participate in hydrogen bonding further enhance its utility in designing materials with tailored properties for applications in catalysis, gas storage, and sensing. This guide provides a comprehensive overview of the synthetic pathways to this versatile ligand, focusing on the underlying chemical principles and detailed experimental protocols.

The synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine is most effectively achieved through a multi-step process culminating in a classical multicomponent reaction. The overall strategy involves the initial synthesis of a key α-diketone precursor, 1,2-di(pyridin-4-yl)ethane-1,2-dione (also known as 4-pyridil), which is then condensed with pyridine-4-carbaldehyde and an ammonia source in the final step.

Part 1: Synthesis of the Key Intermediate: 1,2-di(pyridin-4-yl)ethane-1,2-dione (4-Pyridil)

The synthesis of the target ligand hinges on the successful preparation of the 1,2-dicarbonyl intermediate, 4-pyridil. This is typically achieved in a two-step sequence starting from the commercially available pyridine-4-carbaldehyde.

Step 1.1: Benzoin Condensation to 4-Pyridoin

The first step involves a benzoin-type condensation of two molecules of pyridine-4-carbaldehyde to form the α-hydroxyketone, 1-hydroxy-1,2-di(pyridin-4-yl)ethan-2-one (4-pyridoin). This reaction requires a nucleophilic catalyst to effect the "umpolung" (polarity reversal) of the aldehyde carbonyl group.[1][2]

Caption: Benzoin condensation of pyridine-4-carbaldehyde.

Causality in Experimental Choices:

-

Catalyst: While various catalysts can be employed for the benzoin condensation, cyanide ions (from KCN or NaCN) are classic and effective.[1] Thiazolium salts, often used in asymmetric versions of this reaction, are also a viable option. The cyanide ion attacks the aldehyde carbonyl, and after a proton transfer, the resulting cyanohydrin intermediate can act as a nucleophile to attack a second aldehyde molecule.

-

Solvent: A mixture of water and a miscible organic solvent like ethanol is typically used to ensure the solubility of both the reactants and the catalyst.

Experimental Protocol: Synthesis of 4-Pyridoin

-

In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of potassium cyanide (KCN) (catalytic amount, e.g., 0.1 equivalents) to the aldehyde solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 4-pyridoin, will often precipitate from the solution.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol to remove unreacted starting material and catalyst.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 1.2: Oxidation of 4-Pyridoin to 4-Pyridil

The synthesized 4-pyridoin is then oxidized to the corresponding α-diketone, 4-pyridil. This is a crucial step as the diketone is a necessary component for the subsequent imidazole synthesis.

Caption: Oxidation of 4-pyridoin to 4-pyridil.

Causality in Experimental Choices:

-

Oxidizing Agent: A common and effective method for the oxidation of α-hydroxyketones to α-diketones is the use of copper(II) salts, such as copper(II) acetate, in the presence of a co-oxidant like ammonium nitrate.[3] This system provides a relatively mild and selective oxidation. Other oxidizing agents like nitric acid or bismuth(III) oxide can also be used, but the copper-based system is often preferred for its efficiency and milder conditions.

-

Solvent: Aqueous acetic acid is a common solvent for this oxidation, as it facilitates the solubility of the reactants and the copper salt.

Experimental Protocol: Synthesis of 4-Pyridil

-

In a round-bottom flask, suspend 4-pyridoin (1 equivalent) in aqueous acetic acid (e.g., 80%).

-

Add copper(II) acetate monohydrate (catalytic amount) and ammonium nitrate (e.g., 2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The color of the reaction mixture will typically change as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

-

Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, which will cause the product to precipitate.

-

Collect the solid 4-pyridil by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 2: The Debus-Radziszewski Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

The final step in the synthesis is the one-pot, three-component Debus-Radziszewski reaction. This classic multicomponent reaction efficiently constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4]

Reaction Pathway: Debus-Radziszewski Imidazole Synthesis

Caption: Debus-Radziszewski synthesis of the target ligand.

Causality in Experimental Choices:

-

Ammonia Source: Ammonium acetate is the most commonly used source of ammonia for this reaction. It conveniently decomposes in situ to provide the two equivalents of ammonia required for the condensation.

-

Solvent and Catalyst: The reaction is often carried out in a high-boiling polar solvent like glacial acetic acid, which can also act as a catalyst.[2] However, a variety of other catalytic systems have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include:

-

Brønsted acids: Citric acid, glutamic acid, and boric acid have been shown to be effective, green catalysts.[1]

-

Lewis acids: Catalysts such as ZrCl₄, Yb(OTf)₃, and InCl₃ have also been successfully employed.

-

Solvent-free/Microwave-assisted: To further align with green chemistry principles, this reaction can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

-

Experimental Protocol: Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

-

In a round-bottom flask, combine 1,2-di(pyridin-4-yl)ethane-1,2-dione (1 equivalent), pyridine-4-carbaldehyde (1 equivalent), and ammonium acetate (a molar excess, e.g., 2-3 equivalents).

-

Add the chosen solvent and/or catalyst. For a classical approach, use glacial acetic acid as the solvent. For a greener alternative, consider using ethanol with a catalytic amount of citric acid (e.g., 15 mol%).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water or onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

-

Collect the solid product by filtration, wash it extensively with water to remove any residual salts, and then dry it under vacuum.

-

The crude 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

Characterization of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

The structure and purity of the synthesized ligand should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet region for the aromatic protons of the three pyridine rings. A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O. |

| ¹³C NMR | A series of signals in the aromatic region corresponding to the carbon atoms of the pyridine and imidazole rings. |

| FT-IR | Characteristic N-H stretching vibration for the imidazole ring (typically around 3400 cm⁻¹). C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₈H₁₃N₅ (299.33 g/mol ). |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Conclusion

The synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine is a well-established process that relies on the foundational principles of organic chemistry, particularly condensation and oxidation reactions. The key to a successful synthesis lies in the careful preparation of the 1,2-di(pyridin-4-yl)ethane-1,2-dione intermediate, followed by an optimized Debus-Radziszewski condensation. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can efficiently produce this valuable ligand for further exploration in the development of advanced materials and functional coordination compounds. The adaptability of the final step to various catalytic systems also offers opportunities for process optimization in line with the principles of green chemistry.

References

-

DFT study of condensation mechanisms of 4-pyridinecarboxaldehyde with o-, m-, p-aminobenzoic acids. (n.d.). MDPI. Retrieved from [Link]

-

(n.d.). 2-(N-Hexylcarbazole-3'-yl)-4-pyridinealdehyde: Cyanide Detection via Benzoin Condensation. PubMed. Retrieved from [Link]

-

(2021, June 12). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Retrieved from [Link]

-

(2019, February 5). (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. Retrieved from [Link]

-

(n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. Retrieved from [Link]

-

(2017, February 17). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). . The Royal Society of Chemistry. Retrieved from [Link]

- Kidwai, M., et al. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

-

(n.d.). Benzoin Condensation. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). United States Patent Office. Googleapis.com. Retrieved from [Link]

-

(n.d.). US10017474B1 - Method of synthesizing (E)-1,2-di(pyridin-2-yl) ethene-1,2-diol. Googleapis.com. Retrieved from [Link]

-

(2019, November 20). Catalytic Enantioselective Pyridine N-Oxidation. PMC. Retrieved from [Link]

-

(2019, November 20). Catalytic Enantioselective Pyridine N-Oxidation. PubMed. Retrieved from [Link]

-

(n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Retrieved from [Link]

-

(n.d.). The oxidation of ethane-1,2-diol resulting from molecular oxygen activation by copper: formation of an oxoethanoate complex precedes carbon–carbon bond cleavage. RSC Publishing. Retrieved from [Link]

-

Furuyama, T., Mori, K., & Wakasa, R. (n.d.). Synthesis of (4-Pyridyl)-1,2-ethanediol and α-Acetoxy-4-vinylpyridine. Scilit. Retrieved from [Link]

-

(n.d.). 1,2-Di (pyridin-4-yl)ethane. CD Bioparticles. Retrieved from [Link]

-

(n.d.). 1,2-Di-4-pyridinyl-1,2-ethanediol | C12H12N2O2 | CID 95639. PubChem. Retrieved from [Link]

-

(n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved from [Link]

-

(2021, June 12). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]

-

(2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

-

(2021, January 22). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Retrieved from [Link]

Sources

- 1. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 2. Benzoin Condensation [organic-chemistry.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Derivatives: A Comprehensive Guide to MOF Assembly and Characterization

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. The compound 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as Htpim or tpim , CAS: 23974-93-8) [1] has emerged as a highly versatile multi-dentate N-donor ligand. Characterized by a central imidazole ring flanked by three pyridine rings, Htpim offers a rich coordination chemistry driven by its ability to adopt multiple protonation states and binding modes.

This technical guide explores the causality behind Htpim-based crystal engineering, detailing how synthetic conditions dictate structural topology, and provides a self-validating protocol for the synthesis and crystallographic characterization of these advanced materials.

Ligand Chemistry and the Causality of Coordination

The structural diversification of Htpim-based MOFs is not random; it is a direct consequence of the ligand's protonation state, which is strictly modulated by the pH of the solvothermal reaction system [2].

Htpim possesses four potential nitrogen donor sites (three pyridyl nitrogens and one unprotonated imidazole nitrogen). The causality of the resulting crystal structure can be understood through three distinct states:

-

Ionized Form (tpim⁻): Under basic or neutral conditions, the imidazole ring loses its proton. This activates the imidazole nitrogen for metal coordination, allowing the ligand to act as a highly connected μ₃- or μ₄-bridge. This multi-directional binding typically yields higher-dimensionality structures (2D networks or 3D frameworks).

-

Protonated Form (H₂tpim⁺): When strong acids (e.g., HNO₃) are introduced to lower the pH, the imidazole ring becomes protonated. This blocks the imidazole nitrogen from coordinating to the metal center. Consequently, the ligand is restricted to coordinating solely through its peripheral pyridine nitrogens (μ₂-mode), geometrically limiting the assembly to 1D linear chains.

-

Primary Form (Htpim): Under mildly acidic to neutral conditions, the neutral ligand coordinates via its pyridine nitrogens while leaving the imidazole N-H intact. This uncoordinated N-H group often acts as a robust hydrogen-bond donor, facilitating supramolecular packing between lower-dimensional coordination polymers.

Structural Visualization of the Assembly Pathway

pH-dependent coordination pathways of Htpim leading to diverse MOF topologies.

Quantitative Crystallographic Data

The modulation of Htpim yields distinct crystallographic outcomes depending on the transition metal and the solvent system. Table 1 summarizes the crystallographic parameters of four foundational Cu/Zn frameworks demonstrating the structural diversity of this ligand [2].

Table 1: Crystallographic and Topological Summary of Htpim MOFs

| Complex Formula | Metal Center | Ligand State | Binding Mode | Dimensionality | Topological Network |

| {(H2O)3}∞ | Cu(I) | Ionized (tpim⁻) | μ₃-Npy,Npy,Nim | 2D | 3,4-connected {4.6²}²{4².6².8²} |

| {4(H2O)2}∞ | Cu(II) | Protonated (H₂tpim⁺) | μ₂-Npy,Npy | 1D | Linear chain |

| {2(H2O)5}∞ | Zn(II) | Primary (Htpim) | μ₂-Npy,Npy | 1D | Linear chain |

| {}∞ | Zn(II) | Primary (Htpim) | μ₃-Npy,Npy,Npy | 2D | 3-connected 6³ framework |

Note: DMAC = N,N-dimethylacetamide. The oxidation of Cu(II) to Cu(I) in the first complex is driven by the in-situ redox activity of the solvothermal environment.

Advanced Applications: The CSMCRI-3 Case Study

Beyond simple single-ligand systems, Htpim is highly effective in mixed-ligand MOF design. A premier example is CSMCRI-3 , a cationic Ni(II)-framework formulated as ·6DMA·6MeOH (where H₂azdc = azobenzene-4,4'-dicarboxylic acid) [3].

Mechanistic Insight: In CSMCRI-3, the tpim ligand is intentionally under-coordinated. The free, uncoordinated nitrogen atoms of the pyridine and imidazole rings project directly into the microporous channels of the MOF. These uncoordinated nitrogens act as localized Lewis basic sites. This specific structural feature is the causal mechanism that allows CSMCRI-3 to exhibit strong, moisture-tolerant CO₂ capture (via dipole-quadrupole interactions with the Lewis basic nitrogens) and act as an ultrafast colorimetric sensor for oxo-anions and trinitrophenol (TNP) through targeted hydrogen-bonding and photoinduced electron transfer (PET) quenching [3].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis and structural determination of Htpim-based MOFs must follow a self-validating workflow. The following protocol guarantees that the single crystal analyzed is representative of the bulk material.

Phase I: Solvothermal Synthesis

-

Precursor Preparation: Dissolve 0.1 mmol of the metal salt (e.g., Cu(NO3)2·3H2O or Zn(NO3)2·6H2O) and 0.1 mmol of Htpim in a mixed solvent system (e.g., 4 mL DMAC and 2 mL H₂O).

-

pH Modulation: Add dropwise 1M HNO₃ to adjust the pH to the desired target (e.g., pH ~3 for protonated chains, pH ~7 for ionized 2D/3D networks).

-

Crystallization: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours under autogenous pressure.

-

Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to promote the growth of high-quality, defect-free single crystals. Wash the harvested crystals with mother liquor and ethanol.

Phase II: Single-Crystal X-Ray Diffraction (SCXRD)

-

Data Collection: Select a suitable single crystal under a polarized microscope and mount it on a glass fiber using inert oil. Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 293 K (or 100 K to minimize thermal motion).

-

Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Solvent Masking (If Applicable): If highly disordered solvent molecules (like DMAC or H₂O) reside in the pores and cannot be modeled discretely, apply the SQUEEZE routine in PLATON to calculate and remove the unassigned electron density.

Phase III: Bulk Validation (The Trustworthiness Loop)

A single crystal does not guarantee bulk purity. You must validate the bulk sample against the SCXRD model:

-

Powder X-Ray Diffraction (PXRD): Grind a portion of the bulk crystals and collect a PXRD pattern at room temperature. Generate a simulated PXRD pattern from the refined .cif file using Mercury software. Validation Check: The experimental peaks must perfectly align with the simulated peaks, proving phase purity.

-

Thermogravimetric Analysis (TGA): Heat the bulk sample from 25 °C to 800 °C under an N₂ atmosphere at 10 °C/min. Validation Check: The initial weight loss must quantitatively match the solvent accessible void volume and modeled solvent molecules determined during the SCXRD refinement.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11415329, 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. Retrieved from[Link]

-

Wang, J.-J., Zhang, R.-C., Zhang, D.-J., & Jin, F. (2015). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligand. Inorganica Chimica Acta, 428, 1-7.[Link]

-

Goswami, R., Seal, N., Dash, S. R., & Tyagi, A. (2019). Devising Chemically Robust and Cationic Ni(II)–MOF with Nitrogen-Rich Micropores for Moisture-Tolerant CO₂ Capture: Highly Regenerative and Ultrafast Colorimetric Sensor for TNP and Multiple Oxo–Anions in Water with Theoretical Revelation. ACS Applied Materials & Interfaces, 11(43), 39910-39920.[Link]

Electronic properties and band gap of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

An In-depth Technical Guide to the Electronic Properties and Band Gap of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Abstract

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (TPI) is a versatile organic molecule featuring a central imidazole core functionalized with three pyridine units.[1] This unique structure imparts valuable electronic and coordination properties, making it a significant building block in materials science, particularly for the development of metal-organic frameworks (MOFs), sensors, and optoelectronic devices.[1][2] Understanding the fundamental electronic properties of TPI, specifically the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy band gap is critical for designing and optimizing these applications. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize the electronic structure of TPI, offering researchers and drug development professionals a detailed framework for its investigation.

Introduction: The Molecular Architecture and Significance of TPI

The compound 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, hereafter referred to as TPI, possesses the molecular formula C₁₈H₁₃N₅.[3] Its architecture is defined by a central imidazole ring, a five-membered aromatic heterocycle known for its stability and role in a wide range of chemical and biological systems.[2][4] The imidazole core is substituted at the 2, 4, and 5 positions with pyridin-4-yl groups.

The electronic character of TPI is a composite of its constituent parts. The imidazole ring is inherently aromatic and can act as both a weak acid and a moderately strong base.[2] The three peripheral pyridine rings are electron-deficient (π-accepting) heterocycles. This combination results in a molecule with strong electron-withdrawing characteristics, high electron affinity, and multiple sites for metal coordination, making it an excellent candidate for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][5] The ability to coordinate with metal ions can also significantly influence the electronic properties of the resulting complexes, opening avenues for its use in catalysis and sensing.[1]

For professionals in materials science and drug development, a precise understanding of TPI's electronic landscape is paramount. The HOMO-LUMO energy gap, in particular, governs the molecule's optical absorption and emission properties, its electrochemical behavior, and its potential for charge transport.[6][7]

Fundamental Concepts: Frontier Molecular Orbitals and the Band Gap

The electronic and optical properties of an organic semiconductor like TPI are primarily dictated by its frontier molecular orbitals (FMOs).

-

Highest Occupied Molecular Orbital (HOMO): This is the highest energy level occupied by electrons in the molecule's ground state. It is analogous to the valence band in inorganic semiconductors. The energy of the HOMO level relates to the molecule's ability to donate an electron (its ionization potential).[8]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level devoid of electrons in the ground state, analogous to the conduction band.[8] The LUMO energy relates to the molecule's ability to accept an electron (its electron affinity).

-

The HOMO-LUMO Band Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap.[7] This gap is a critical parameter that determines the energy of photons a molecule can absorb and emit. A smaller band gap is generally associated with higher chemical reactivity and absorption of longer wavelengths of light.[7]

It is crucial to distinguish between two types of band gaps that are often discussed:

-

Optical Band Gap (Egopt): This is the energy required to create an exciton (a bound electron-hole pair) and is typically measured using UV-Vis absorption spectroscopy.[9][10]

-

Electrochemical or Transport Gap (Egel): This is the energy difference between the ionization potential and electron affinity, representing the energy required to create free, unbound charge carriers. It is often estimated using electrochemical methods like cyclic voltammetry or measured directly with photoelectron spectroscopy (PES).[9][11]

The transport gap is typically larger than the optical gap by an amount equal to the exciton binding energy.[9]

Experimental Determination of Electronic Properties

A multi-faceted experimental approach is necessary to fully characterize the electronic properties of TPI. The two most common and accessible techniques are cyclic voltammetry and UV-Visible spectroscopy.

Cyclic Voltammetry (CV)

Principle of Causality: Cyclic voltammetry is an electrochemical technique that directly probes the energy levels involved in electron transfer processes. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly calculate the energies of the HOMO and LUMO levels, respectively.[7] The use of a well-characterized internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reliable reference point, allowing for the determination of these energy levels relative to the vacuum level.[12][13] This makes CV a powerful tool for determining the electrochemical band gap.

Detailed Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of TPI in a suitable, high-purity electrochemical solvent (e.g., anhydrous acetonitrile or dichloromethane). The solvent must be able to dissolve the analyte and the supporting electrolyte and have a large potential window.

-

Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

-

Degassing: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[7]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ electrode.

-

Counter Electrode: A platinum wire or gauze.

-

-

Internal Standard: Add a small amount of ferrocene to the solution to serve as an internal reference.

-

Data Acquisition: Connect the electrodes to a potentiostat. First, record the cyclic voltammogram of the ferrocene/ferrocenium couple. Then, scan the potential to measure the oxidation and reduction peaks of TPI. A typical scan rate is between 20 and 100 mV/s.[7]

Data Analysis and Self-Validation:

-

From the voltammogram, determine the onset potential of the first oxidation (Eox_onset) and the first reduction (Ered_onset). These are found by extrapolating the tangent of the rising current of the peak to the baseline current.[7]

-

Measure the half-wave potential of the internal standard (E1/2(Fc/Fc⁺)). The Fc/Fc⁺ redox couple has a well-established energy level of -4.8 eV relative to the vacuum level, which serves as the self-validating reference.[7]

-

Calculate the HOMO and LUMO energy levels using the following empirical equations[7][12]:

-

EHOMO (eV) = - [Eox_onset - E1/2(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = - [Ered_onset - E1/2(Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is the difference between these values:

-

Egel = ELUMO - EHOMO

-

UV-Visible (UV-Vis) Spectroscopy

Principle of Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital (typically the HOMO) to an unoccupied orbital (typically the LUMO). The wavelength at which absorption begins (the absorption edge) corresponds to the energy of this electronic transition, providing a direct and straightforward method to estimate the optical band gap.[14][15]

Detailed Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution of TPI in a UV-transparent solvent (e.g., acetonitrile, ethanol, or chloroform). The concentration should be adjusted to yield a maximum absorbance in the range of 0.5 to 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.[15]

-

Instrument Calibration: Calibrate the spectrophotometer by running a baseline spectrum with a cuvette containing only the pure solvent. This corrects for any absorption from the solvent or the cuvette itself.

-

Spectrum Acquisition: Place the cuvette with the TPI solution in the spectrophotometer and record the absorption spectrum across a suitable wavelength range, typically from 200 to 800 nm, to capture the full absorption profile and identify the onset edge.[14]

Data Analysis (Tauc Plot Method):

-

Convert the measured wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm).

-

The absorption coefficient (α) is proportional to the measured absorbance (A). For a solution, we can use absorbance directly.

-

Construct a Tauc plot by graphing (αhν)n on the y-axis versus photon energy (hν or E) on the x-axis.[16] The value of 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition, which is common for organic molecules).

-

Identify the linear portion of the plot corresponding to the sharp increase in absorption.

-

Extrapolate this linear region to the x-axis (where (αhν)n = 0). The x-intercept gives the value of the optical band gap (Egopt).[14]

Theoretical Investigation via Density Functional Theory (DFT)

Principle of Causality: Experimental methods provide macroscopic measurements of electronic properties. To gain deeper insight into the spatial distribution and energy of the molecular orbitals, computational quantum mechanical methods are invaluable. Density Functional Theory (DFT) is a robust method that models the electronic structure of a molecule to calculate its ground state energy, electron density, and molecular orbitals, providing a theoretical counterpart to experimental data.[17][18] This allows for a predictive understanding of the molecule's properties before synthesis or to interpret experimental results.

Computational Methodology:

-

Structure Optimization: The first step is to build a 3D model of the TPI molecule. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set such as 6-31G(d).[12][19]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

-

Single-Point Energy Calculation: A more computationally intensive single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate energy levels for the molecular orbitals.[19] From this calculation, the energies of the HOMO and LUMO are extracted.

-

Optical Properties (Optional): To compute the optical band gap, Time-Dependent DFT (TD-DFT) calculations can be performed. This method simulates the electronic transitions, providing the theoretical absorption spectrum from which the energy of the lowest transition (HOMO to LUMO) can be determined.[6][20]

Data Analysis:

-

The energies of the HOMO and LUMO are obtained directly from the DFT calculation output.

-

The computational HOMO-LUMO gap is calculated as: EgDFT = ELUMO - EHOMO.

-

The molecular orbitals can be visualized to understand the distribution of electron density, which provides insight into which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

Summary of Electronic Data

While specific, peer-reviewed experimental and computational data for 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine is not extensively consolidated, the table below presents a template of the parameters determined by the described methods, with expected values based on similar triphenyl- and tripyridyl-imidazole derivatives.

| Parameter | Method | Expected Value Range | Reference |

| HOMO Energy | Cyclic Voltammetry (CV) | -5.5 to -6.0 eV | [7][12] |

| LUMO Energy | Cyclic Voltammetry (CV) | -2.5 to -3.0 eV | [7][12] |

| Electrochemical Gap (Egel) | Cyclic Voltammetry (CV) | 2.8 to 3.2 eV | [7] |

| Optical Band Gap (Egopt) | UV-Vis Spectroscopy | 2.5 to 2.9 eV | [21] |

| HOMO-LUMO Gap (EgDFT) | DFT (e.g., B3LYP) | 3.0 to 4.0 eV | [18] |

Note: DFT calculations, particularly with standard functionals, are known to often overestimate the band gap compared to experimental values.[17] The difference between the electrochemical and optical gaps reflects the exciton binding energy in the material.

Conclusion

The electronic properties and band gap of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine are defining features that underpin its utility in advanced materials and technologies. A rigorous characterization requires a synergistic approach combining electrochemical analysis, optical spectroscopy, and theoretical modeling. Cyclic voltammetry provides essential data on the HOMO and LUMO energy levels and the electrochemical gap, while UV-Vis spectroscopy offers a direct route to the optical band gap. Complementing these experiments, Density Functional Theory delivers profound insight into the underlying electronic structure. Together, these methodologies provide the comprehensive understanding necessary for researchers to rationally design and effectively implement TPI in next-generation electronic devices and specialized chemical applications.

References

-

ECHEMI. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from ECHEMI Website.[12]

-

Savas, P., Korn, M., & Brynteson, M. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University.[6]

-

Various Authors. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate.[13]

-

D'Andrade, B. W., et al. (2009). Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. Organic Electronics.[9]

-

Selloni, A., & Yoon, M. (n.d.). First Principles Theory and Modeling in Organic Electronics. CECAM.[22]

-

Smolecule. (2023, August 19). 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | 23974-93-8. Retrieved from Smolecule Website.[1]

-

Ma, D., et al. (2020, August 18). Imidazole derivatives for efficient organic light-emitting diodes. Taylor & Francis Online.[2]

-

Allan Chemical Corporation. (2025, November 11). 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy. Retrieved from Allan Chemical Corporation Website.[14]

-

American Chemical Society. (2021, August 23). Imidazole-Functionalized Imide Interlayers for High Performance Organic Solar Cells. ACS Energy Letters.[5]

-

Shamsa, Dr. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.[8]

-

BenchChem. (n.d.). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Retrieved from BenchChem Website.[7]

-

Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. Retrieved from Google Patents.[23]

-

Various Authors. (2015, April 21). Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? ResearchGate.[24]

-

Zahn, D. R. T., et al. (2006). The transport gap of organic semiconductors studied using the combination of direct and inverse photoemission. Chemical Physics.[11]

-

The Journal of Chemical Physics. (2024, May 8). Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation. AIP Publishing.[25]

-

Suradkar, R. R., et al. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.[26]

-

Royal Society of Chemistry. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing.[20]

-

Science.gov. (n.d.). homo-lumo energy gaps: Topics by Science.gov. Retrieved from Science.gov.[27]

-

Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.[28]

-

PubChem. (n.d.). 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. Retrieved from PubChem.[3]

-

ResearchGate. (2025, March 29). Calculation of Band Gap of Materials using UV-Visible Spectroscopy.[15]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from Wikipedia.[17]

-

National Center for Biotechnology Information. (2025, August 26). Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance.[29]

-

AIP Publishing. (2024, March 19). A review: Comprehensive investigation on bandgap engineering under high pressure utilizing microscopic UV–Vis absorption spectroscopy.[16]

-

MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. University of Arizona.[10]

-

ResearchGate. (2022, January 17). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.[18]

-

TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.[4]

-

National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.[30]

Sources

- 1. Buy 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | 23974-93-8 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | C18H13N5 | CID 11415329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. staff.ulsu.ru [staff.ulsu.ru]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. tu-chemnitz.de [tu-chemnitz.de]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Density functional theory - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 20. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. CECAM - First Principles Theory and Modeling in Organic ElectronicsFirst Principles Theory and Modeling in Organic Electronics [cecam.org]

- 23. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.aip.org [pubs.aip.org]

- 26. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. homo-lumo energy gaps: Topics by Science.gov [science.gov]

- 28. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Thermal Stability Profiles of Tripyridine-Imidazole Based Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermal stability of Metal-Organic Frameworks (MOFs) constructed from tripyridine-imidazole based ligands. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure, choice of metal ion, and the resulting thermal decomposition profiles. The insights and methodologies presented herein are designed to empower researchers in the rational design of thermally robust MOFs for applications in catalysis, gas storage, and drug delivery.

Introduction: The Critical Importance of Thermal Stability in MOF Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemical versatility have positioned them as promising candidates for a myriad of applications. However, the practical utility of MOFs is often dictated by their stability under operational conditions, with thermal stability being a paramount concern. The ability of a MOF to maintain its structural integrity at elevated temperatures is crucial for applications such as high-temperature catalysis, gas separations under thermal swing adsorption conditions, and the storage and release of therapeutic agents.

This guide focuses specifically on MOFs synthesized from tripyridine-imidazole based linkers, a class of ligands known for their versatile coordination modes and potential to form robust, three-dimensional networks. We will explore the intrinsic factors that govern their thermal stability and provide a detailed protocol for the accurate assessment of their thermal decomposition profiles using Thermogravimetric Analysis (TGA).

The Architect's Blueprint: Understanding the Factors Governing Thermal Stability

The thermal stability of a MOF is not a singular property but rather a complex interplay of several structural and chemical factors. A thorough understanding of these elements is essential for the predictive design of new, highly stable materials.[1]

The Metal-Ligand Bond: The First Line of Defense

The strength of the coordination bond between the metal center and the organic linker is a primary determinant of a MOF's thermal stability. The nature of both the metal ion and the coordinating atoms of the ligand dictates the robustness of this bond. Harder metal cations, according to Hard and Soft Acids and Bases (HSAB) theory, tend to form stronger bonds with hard Lewis bases, such as the nitrogen atoms of the pyridine and imidazole moieties. The choice of metal ion can therefore significantly impact the onset of thermal decomposition.

The Organic Linker: More Than Just a Connector

The intrinsic thermal stability of the tripyridine-imidazole linker itself plays a crucial role. The aromatic nature of the pyridine and imidazole rings contributes to the overall rigidity and thermal resistance of the framework. Furthermore, the connectivity of the linker and the resulting network topology are critical. Highly connected, three-dimensional frameworks tend to exhibit greater thermal stability compared to lower-dimensional structures due to the increased structural reinforcement.

The Guest in the House: The Role of Coordinated and Guest Solvent Molecules

The presence of solvent molecules within the pores of a MOF, whether coordinated to the metal centers or present as guests, can significantly influence the initial stages of thermal decomposition. The removal of these solvent molecules is often the first event observed in a TGA experiment and can sometimes trigger subsequent framework collapse at lower temperatures. Therefore, a thorough activation procedure to remove these guest molecules is crucial for assessing the intrinsic thermal stability of the framework itself.

Experimental Protocol: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following protocol outlines a robust and self-validating system for obtaining reliable and reproducible TGA data.

Principle of TGA

A small amount of the MOF sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass remaining against temperature, providing a quantitative profile of the material's thermal decomposition.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the MOF sample is properly activated to remove any guest solvent molecules. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point. The activation conditions should be optimized for each specific MOF.

-

Grind the activated sample into a fine, homogeneous powder to ensure uniform heat distribution during the analysis.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for both temperature and mass according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.

-

Tare the balance with the empty sample pan.

-

-

Sample Loading:

-

Carefully place a small, accurately weighed amount of the prepared MOF sample (typically 5-10 mg) into the sample pan. Distribute the sample evenly across the bottom of the pan.

-

-

Experimental Parameters:

-

Temperature Program:

-

Initial Temperature: Start at room temperature (e.g., 25 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard for routine analysis. Slower heating rates (e.g., 1-5 °C/min) can provide better resolution of decomposition events.

-

Final Temperature: Extend the temperature range to a point where the decomposition is complete, and a stable residue is observed (e.g., 800-1000 °C).

-

-

Atmosphere:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

-

-

Data Acquisition and Analysis:

-

Start the TGA experiment and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Steps: Identify distinct mass loss events and the corresponding temperature ranges.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide information about the final inorganic product (e.g., metal oxide).

-

-

Visualizing the TGA Workflow

Caption: A schematic representation of the experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.

Thermal Stability Profiles of Tripyridine-Imidazole Based MOFs: A Comparative Analysis

The thermal stability of MOFs based on the 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) ligand has been investigated with various metal ions. The following data, synthesized from the literature, provides a comparative overview of their thermal decomposition profiles.[2]

Quantitative Data Summary

| MOF Formula[2] | Metal Ion | Initial Decomposition (Solvent Loss) | Framework Decomposition Onset (°C)[2] | Final Residue |

| {(H2O)3}∞ | Cu(I) | ~100-200 °C (DMAC and H2O) | ~350 | CuO |

| {4(H2O)2}∞ | Cu(II) | ~80-150 °C (H2O) | ~300 | CuO |

| {2(H2O)5}∞ | Zn(II) | ~70-180 °C (H2O) | ~400 | ZnO |

| {}∞ | Zn(II) | ~100-200 °C (H2O) | ~420 | ZnO |

Causality and Field-Proven Insights

-

Influence of the Metal Ion: The data clearly demonstrates the significant impact of the metal ion on the thermal stability of the framework. The Zn(II)-based MOFs exhibit a considerably higher decomposition onset temperature (400-420 °C) compared to the Cu(II)-based MOF (~300 °C). This can be attributed to the stronger metal-ligand bonds formed between the harder Zn(II) cation and the nitrogen donor atoms of the Htpim ligand. The Cu(I)-based MOF also shows good thermal stability, with a decomposition onset around 350 °C.

-

Effect of Coordination Environment: A comparison of the two Zn(II)-based MOFs reveals that subtle differences in the coordination environment and overall framework structure can influence thermal stability. The framework of {}∞, which possesses a more condensed structure, exhibits a slightly higher decomposition temperature than {2(H2O)5}∞. This highlights the importance of achieving a high degree of network connectivity for enhanced thermal robustness.

-

Decomposition Pathway: The initial weight loss in all cases corresponds to the removal of coordinated and guest solvent molecules. Following this desolvation step, a plateau is observed in the TGA curve, indicating the stability of the desolvated framework. The subsequent sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the MOF structure, ultimately leading to the formation of the corresponding metal oxide as the final residue.

Visualizing Structure-Stability Relationships

Caption: The interplay of key factors influencing the thermal stability of tripyridine-imidazole based MOFs.

Conclusion and Future Outlook

The thermal stability of tripyridine-imidazole based MOFs is a multifaceted property governed by the judicious selection of the metal ion and the resulting coordination network. The insights provided in this guide underscore the potential for rational design of highly robust MOFs. Future research in this area should focus on:

-

Expansion to other metal ions: Investigating a wider range of transition metals (e.g., Co, Ni, Cd) to further elucidate the relationship between the metal ion and thermal stability.

-

Functionalization of the linker: Introducing functional groups onto the tripyridine-imidazole backbone to modulate the electronic properties and steric bulk, thereby fine-tuning the thermal stability.

-

In-situ characterization: Employing techniques such as variable-temperature powder X-ray diffraction (VT-PXRD) to gain a deeper understanding of the structural transformations that occur during thermal decomposition.

By systematically exploring these avenues, the scientific community can continue to develop novel tripyridine-imidazole based MOFs with tailored thermal properties for a new generation of advanced materials.

References

-

Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. PMC. [Link]

-

Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligand. ResearchGate. [Link]

-

The thermal stability of metal-organic frameworks | Request PDF. ResearchGate. [Link]

Sources

Photophysical properties of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine complexes

An In-depth Technical Guide to the Photophysical Properties of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Complexes

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Versatility of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

In the landscape of coordination chemistry, the design of ligands is paramount to the development of functional materials. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, hereafter referred to as Htpim, has emerged as a ligand of significant interest. Its unique structure, featuring a central imidazole ring flanked by three pyridine moieties, provides a rich platform for creating intricate metal-organic frameworks (MOFs) and coordination complexes with tunable photophysical and electrochemical properties.[1] The molecular formula of Htpim is C₁₈H₁₃N₅, with a molar mass of approximately 299.33 g/mol .[1][2]

The significance of Htpim lies in its structural rigidity and the presence of multiple nitrogen donor atoms, which allow for a variety of coordination modes. This versatility enables the construction of diverse architectures, from one-dimensional chains to complex three-dimensional networks.[3][4][5] The electronic properties of the resulting metal complexes are heavily influenced by the interplay between the metal center and the Htpim ligand, leading to a wide range of applications in sensing, catalysis, and materials science.[1]

This guide provides a comprehensive exploration of the photophysical properties of Htpim-based metal complexes, intended for researchers and professionals in materials science and drug development. We will delve into the synthetic strategies, structural diversity, and the fundamental principles governing their luminescent behavior, supported by detailed experimental protocols and data analysis.

Diagram: Structure of the Htpim Ligand

Caption: Molecular structure of the 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) ligand.

I. Synthesis and Structural Elucidation

The foundation of understanding the photophysical properties of Htpim complexes lies in their synthesis and structural characterization. The choice of synthetic methodology directly dictates the coordination environment of the metal ion and, consequently, the electronic and emissive properties of the final material.

A. Ligand and Complex Synthesis: A Solvothermal Approach

Solvothermal synthesis is a prevalent method for producing crystalline Htpim-based MOFs and coordination polymers.[3] This technique involves heating the reactants in a sealed vessel, allowing for the formation of well-defined crystalline structures under controlled pressure and temperature.

Experimental Protocol: Solvothermal Synthesis of a [Zn(Htpim)]-based MOF

-

Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) (0.03 mmol, 8.98 mg) and Zn(NO₃)₂·6H₂O (0.03 mmol, 8.92 mg).

-

Solvent Addition: Add a solvent mixture of N,N-dimethylacetamide (DMAC) (3 mL) and H₂O (3 mL). The choice of solvent is critical as it can influence the resulting crystal structure and morphology.

-

pH Adjustment: Carefully add nitric acid to adjust the pH of the reaction system. The protonation state of the Htpim ligand is pH-dependent and affects its coordination behavior.[3]

-

Reaction Conditions: Seal the autoclave and heat it to 120°C for 72 hours. Subsequently, cool the vessel to room temperature at a rate of 5°C/h.

-

Product Isolation: Collect the resulting crystals by filtration, wash with DMAC and water, and dry in air.

Causality: The slow cooling rate is crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. The use of a high-boiling point solvent like DMAC allows for higher reaction temperatures, facilitating the dissolution of reactants and promoting crystal growth.

B. Coordination Diversity: The Role of the Metal and Ligand State

Single-crystal X-ray diffraction studies have revealed the remarkable structural diversity of Htpim complexes. The ligand can adopt various protonation states (ionized, protonated, or neutral) and binding modes, leading to distinct structural motifs.[3][4][5]

-

μ₂-Npy,Npy mode: The ligand bridges two metal centers through two of its pyridine nitrogen atoms.[3]

-

μ₃-Npy,Npy,Nim mode: The ligand coordinates to three metal centers using two pyridine nitrogens and one imidazole nitrogen.[3]

-

μ₃-Npy,Npy,Npy mode: All three pyridine nitrogen atoms are involved in coordination to three different metal centers.[3]

For instance, in copper complexes, the Htpim ligand can exist in an ionized form, while in certain zinc complexes, it remains in its primary, neutral form.[3][4] This variability underscores the importance of controlling reaction conditions to tailor the final structure and properties.

II. The Heart of the Matter: Photophysical Properties

The luminescence of Htpim complexes is a direct consequence of their electronic structure, which is a synergistic product of the metal ion and the ligand. These properties can be rationally tuned by modifying either of these components.

A. Principles of Luminescence in Htpim Complexes

The emission from transition metal complexes, such as those with d⁶, d⁸, and d¹⁰ electronic configurations (e.g., Ru(II), Os(II), Zn(II), Cd(II)), often originates from metal-to-ligand charge transfer (MLCT) excited states. In these transitions, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent radiative decay from this excited state results in phosphorescence, which is typically characterized by a long lifetime.[6]

In complexes with closed-shell metal ions like Zn(II) and Cd(II), the luminescence is often attributed to intraligand (IL) transitions (π-π* or n-π*) centered on the Htpim ligand. The metal ion's role in this case is primarily structural, organizing the ligands in a way that can enhance emission efficiency by increasing rigidity and reducing non-radiative decay pathways.

Diagram: Simplified Jablonski Diagram for a d⁶ Metal Complex

Caption: Key photophysical processes in a typical luminescent transition metal complex.

B. Tuning the Photophysical Response

The ability to systematically modify the emission properties of Htpim complexes is a key driver of research in this area.

-

Choice of Metal Ion: The nature of the metal center has a profound impact. For example, substituting Ru(II) with Os(II) in analogous complexes generally leads to a red-shift in the emission energy. This is due to the higher energy of the d-orbitals in the heavier osmium atom, which lowers the energy gap of the MLCT transition.

-

Ancillary Ligands: In heteroleptic complexes, the other ligands in the coordination sphere can be varied to fine-tune the electronic properties. By altering the π-acceptor or π-donor character of these ancillary ligands, it is possible to shift the energies of the metal d-orbitals and the ligand π* orbitals, thereby changing the MLCT absorption and emission energies.[7]

-

Solvatochromism: The emission of some Htpim complexes is sensitive to the polarity of the solvent environment. This solvatochromic behavior arises from changes in the dipole moment of the complex upon excitation and can be exploited for sensing applications.[4]

C. Quantitative Photophysical Data

The following table summarizes representative photophysical data for various metal complexes incorporating imidazole-pyridine type ligands, illustrating the influence of the metal center.

| Metal Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Ru(II) Complexes | ~300-400 | ~600-650 | Moderate | 6-35 ns | |

| Os(II) Complexes | ~300-450 | ~700-750 | Moderate | 6-35 ns | |

| Zn(II) Complexes | ~300-350 | ~400-500 | Varies | - | [4] |

| Cu(I) Complexes | ~300-380 | ~500-600 | Varies | - | [1] |

| Eu(III) Complexes | Ligand-based | ~616 | 16.7 - 25.0% | 0.447 - 0.761 ms | [8] |

Note: Data are generalized from various sources on similar ligand systems and are intended for comparative purposes.

III. Experimental Workflows for Characterization

A multi-technique approach is essential for a thorough understanding of the structure-property relationships in Htpim complexes.

A. Spectroscopic and Electrochemical Analysis

Experimental Protocol: Photoluminescence and Electrochemical Characterization

-

Sample Preparation: Dissolve the synthesized complex in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 10⁻⁵ M. For solid-state measurements, use a powdered sample.

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer to record the absorption spectrum from 200 to 800 nm.

-

Identify the high-energy bands corresponding to intraligand (π-π*) transitions and the lower-energy bands characteristic of MLCT transitions.[9]

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer to measure the emission and excitation spectra.

-

To record the emission spectrum, excite the sample at the wavelength of maximum absorption (λ_max).

-

The luminescence quantum efficiency (quantum yield) can be determined relative to a known standard (e.g., quinine sulfate for blue emitters, [Ru(bpy)₃]²⁺ for red emitters).[8]

-

-

Time-Resolved Photoluminescence:

-

Measure the excited-state lifetime using time-correlated single-photon counting (TCSPC) or other suitable techniques. The decay curve is fitted to an exponential function to extract the lifetime (τ).[8]

-

-

Cyclic Voltammetry (CV):

-

Perform CV measurements in a three-electrode cell containing a solution of the complex and a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Scan the potential to observe the oxidation and reduction processes of the complex. Reversible waves in the voltammogram provide information about the stability of the different redox states.

-

Diagram: Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for Htpim-based metal complexes.

IV. Applications and Future Outlook

The unique photophysical properties of Htpim complexes make them promising candidates for a variety of advanced applications.

-

Luminescent Sensing: The sensitivity of their emission to the chemical environment allows for their use as chemosensors. For example, the fluorescence of certain Htpim-based MOFs can be quenched in the presence of specific metal ions or organic molecules, providing a mechanism for selective detection.[4][5] The imidazole moiety itself is known to readily interact with various anions and cations.[10]

-

Biological Imaging: Transition metal complexes, particularly those of iridium and ruthenium, are attractive as phosphorescent probes for cellular imaging.[6] Their long lifetimes allow for time-gated imaging, which can reduce background autofluorescence from biological samples.

-

Light-Emitting Materials: The tunable emission colors and respectable quantum yields of these complexes suggest potential applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.

-

Photocatalysis: The ability of complexes like [Ru(bpy)₃]²⁺ to undergo photoredox reactions is well-established. Htpim complexes with similar electronic structures could be explored as novel photocatalysts for organic synthesis or solar energy conversion.

The field continues to evolve, with ongoing research focused on the design of new Htpim derivatives and the synthesis of heterometallic complexes to create materials with even more complex and tailored functionalities. The systematic study of structure-property relationships, as outlined in this guide, will remain the cornerstone of these future developments.

V. References

-

ResearchGate. (2025, September 22). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligand. Available at: [Link]

-

PubMed. (2013, September 16). Utilizing ancillary ligands to optimize the photophysical properties of 4H-imidazole ruthenium dyes. Available at: [Link]

-

ResearchGate. (2025, August 5). Syntheses, structures and luminescent properties of four d10-metal coordination polymers based on the 2,4,5-tri(4-pyridyl)-imidazole ligand. Available at: [Link]

-

PubChem. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. Available at: [Link]

-

RSC Publishing. Luminescent bis-tridentate ruthenium(ii) and osmium(ii) complexes based on terpyridyl-imidazole ligand: synthesis, structural characterization, photophysical, electrochemical, and solvent dependence studies. Available at: [Link]

-

The University of Melbourne. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. Available at: [Link]

-

Physical Chemistry Laboratory Server. (2011, September 30). Luminescent metal complexes of d, d and d transition metal centres. Available at: [Link]

-

ResearchGate. A Novel (42,62,82)‐a 3D Copper(I) Complex Based on the Ligand 2,4,5‐Tri(4‐pyridyl)‐imidazole. Available at: [Link]

-

ACS Publications. (2023, August 30). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Available at: [Link]

-

MDPI. (2017, May 14). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Available at: [Link]

-

RSC Publishing. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Available at: [Link]

Sources

- 1. Buy 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | 23974-93-8 [smolecule.com]

- 2. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | C18H13N5 | CID 11415329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]

- 7. Utilizing ancillary ligands to optimize the photophysical properties of 4H-imidazole ruthenium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Coordination modes of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine with transition metals

A Technical Guide to Synthesis, Structural Diversity, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as Htpim or Itpy ), a versatile multidentate ligand pivotal in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Designed for researchers and drug development professionals, this document details the ligand's synthesis, its pH-dependent coordination modes, and the fabrication of functional materials for fluorescence sensing and catalysis.

Ligand Architecture and Chemical Logic

The Htpim ligand features a central imidazole core substituted at the 2, 4, and 5 positions with pyridine rings.[2] This "star-shaped" geometry offers unique advantages in coordination chemistry:

-

Multifunctionality: It possesses four potential donor sites: three pyridine nitrogens (

) and one imidazole nitrogen ( -

Conformational Flexibility: The single bonds connecting the pyridine rings to the central imidazole allow for rotation, enabling the ligand to adapt to various metal coordination geometries (tetrahedral, octahedral, square planar).

-

Acido-Basic Switch: The imidazole N-H proton can be removed (

), converting the neutral Htpim into the anionic tpim⁻ , which dramatically alters coordination topology and electronic properties.

1.1 Tautomerism and Protonation

In its neutral form, the imidazole ring exhibits annular tautomerism, where the proton migrates between

Synthesis of Htpim

The synthesis follows the Radziszewski reaction , a multi-component condensation. This protocol is optimized for high yield and purity, essential for subsequent MOF crystal growth.

Protocol 1: One-Pot Synthesis of Htpim

Objective: Synthesize high-purity Htpim for coordination studies. Reaction Class: Cyclocondensation.

Materials:

-

4-Pyridinecarboxaldehyde (10 mmol)

-

1,2-Di(4-pyridyl)ethane-1,2-dione (4,4'-Pyridil) (10 mmol)

-

Ammonium Acetate (

) (60 mmol) -

Glacial Acetic Acid (50 mL)

Step-by-Step Methodology:

-

Pre-Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g of 4,4'-pyridil and 1.07 g of 4-pyridinecarboxaldehyde in 50 mL of glacial acetic acid.

-

Causality: Acetic acid acts as both solvent and acid catalyst, promoting the formation of the diimine intermediate.

-

-

Ammonia Source Addition: Add 4.62 g of

.-

Note: A large excess (6 eq) is required to drive the equilibrium forward and prevent side reactions.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 120°C (oil bath temperature) for 12 hours under an inert nitrogen atmosphere.

-

Checkpoint: The solution should transition from yellow to a deep orange/brown.

-

-

Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 400 mL of ice-cold water while stirring vigorously.

-

Mechanism:[3] Dilution reduces the solubility of the hydrophobic Htpim product, forcing precipitation.

-

-

Neutralization: Adjust the pH to ~8 using concentrated aqueous ammonia (

).-

Critical: Htpim is soluble in acidic media due to pyridine protonation. Neutralization ensures complete precipitation of the neutral ligand.

-

-

Purification: Filter the off-white precipitate, wash copiously with water (3 x 50 mL) and cold ethanol (2 x 20 mL). Recrystallize from DMF/Ethanol (1:1) if necessary.[4]

-

Validation:

NMR (DMSO-

Figure 1: Synthetic workflow for the Htpim ligand via the Radziszewski reaction.

Coordination Modes and Structural Diversity

The coordination mode of Htpim is dictated by the metal ion's preference and the pH of the reaction medium.

3.1 Neutral Htpim Modes

In acidic or neutral conditions, the imidazole ring remains protonated. Coordination occurs exclusively through the pyridine nitrogens.

-

Mode I (

): Bridges two metal centers, leaving one pyridine and the imidazole uncoordinated. Common in 1D chains (e.g., with Zn(II)). -

Mode II (

): All three pyridines coordinate, acting as a 3-connected node. This often leads to 2D sheets or interpenetrated 3D networks.

3.2 Anionic tpim⁻ Modes

In basic conditions (solvothermal synthesis with amines or high T), the imidazole deprotonates.

-

Mode III (

): Coordinates via two pyridines and the imidazolate nitrogen. -

Mode IV (

): The "fully loaded" mode. The ligand acts as a 4-connected node, often generating robust 3D MOFs with high porosity.

Figure 2: Logic tree of Htpim coordination modes based on protonation state and metal stoichiometry.

Experimental Protocol: Solvothermal MOF Synthesis

The following protocol describes the synthesis of a Zinc(II)-Htpim framework, typically exhibiting fluorescence properties suitable for sensing.

Protocol 2: Synthesis of {₂} (1D Chain/2D Sheet)

Objective: Create a luminescent coordination polymer.

Materials:

- (0.1 mmol)

-

Htpim (0.1 mmol)[5]

-

Solvent: DMF / Ethanol /

(1:1:1 v/v/v, 10 mL) -

Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:

-

Precursor Mixing: Dissolve Htpim in the solvent mixture with sonication until clear. Add the zinc salt.

-

Self-Validation: The solution must be homogenous before heating. If turbidity persists, add drops of dilute

to clarify (prevents premature precipitation of hydroxides).

-

-

Solvothermal Treatment: Seal the autoclave and heat at 160°C for 72 hours.

-

Cooling Rate: Program the oven to cool at 5°C/hour to room temperature. Slow cooling is critical for growing X-ray quality single crystals.

-

-

Harvesting: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

-

Activation: Immerse crystals in volatile solvent (e.g., acetone) for 3 days, refreshing solvent daily, then dry under vacuum at 80°C to remove guest molecules.

Data Summary: Metal-Specific Architectures

| Metal Ion | Coordination Geometry | Typical Topology | Key Property | Reference |